(2-Isopropylthiazol-4-yl)methanamine dihydrochloride
Description
Fundamental Molecular Architecture
The molecular composition of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is defined by the empirical formula C8H16Cl2N2S, corresponding to a molecular weight of 243.19 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride, reflecting its structural organization around a central thiazole heterocycle. The parent free base compound, prior to salt formation, exhibits the molecular formula C7H12N2S with a molecular weight of 156.25 grams per mole.
The structural arrangement incorporates a five-membered thiazole ring system substituted at the 2-position with an isopropyl group and at the 4-position with a methylaminomethyl substituent. The thiazole core exhibits the characteristic planar geometry typical of aromatic heterocycles, with significant pi-electron delocalization contributing to its stability and reactivity patterns. The Simplified Molecular Input Line Entry System representation of the dihydrochloride salt is expressed as CNCC1=CSC(C(C)C)=N1.[H]Cl.[H]Cl, clearly delineating the spatial arrangement of constituent atoms.
Crystallographic Properties and Solid-State Structure
The dihydrochloride salt manifests as a crystalline powder ranging in appearance from white to light yellow to light orange, demonstrating polymorphic behavior under varying crystallization conditions. The material exhibits high purity levels exceeding 98.0 percent as determined by High-Performance Liquid Chromatography analysis with titration verification. The crystalline nature of the compound facilitates its pharmaceutical application by providing enhanced stability and improved solubility characteristics compared to the corresponding free base form.
The formation of the dihydrochloride salt introduces significant structural modifications through hydrogen bonding interactions between the protonated amine functional groups and the chloride counterions. These intermolecular interactions contribute to the overall crystal lattice stability and influence the compound's physical properties, including melting point and solubility behavior. The salt formation process results in a nearly fifty percent increase in molecular weight compared to the parent amine, from 156.25 to 243.19 grams per mole.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C7H12N2S | C8H16Cl2N2S |
| Molecular Weight (g/mol) | 156.25 | 243.19 |
| Physical State | Oil | Crystalline Powder |
| Color | Colorless | White to Light Orange |
| Purity (HPLC) | Variable | >98.0% |
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5(2)7-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYQRDDCOHMJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656763 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171981-10-4 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-Isopropyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylthiazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. This process can be scaled for industrial production using high-purity reagents and optimized conditions for maximum yield and purity.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
- Enzyme Interactions : It is employed in studies investigating enzyme mechanisms and protein-ligand binding, providing insights into biochemical pathways and interactions.
Medicine
- Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer activities. The compound's ability to interact with specific molecular targets can modulate biological processes, making it a candidate for drug development.
Industry
- Specialty Chemicals Production : It is used as an intermediate in the production of specialty chemicals and can also act as a catalyst in various chemical processes.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential for development as an antibacterial agent.
- Enzyme Inhibition Studies : Research focusing on the inhibition of specific enzymes demonstrated that this compound could effectively modulate enzyme activity, providing insights into its potential use in biochemical assays.
- Drug Development : Preliminary investigations into the compound's pharmacokinetics revealed favorable absorption characteristics, positioning it as a promising candidate for further drug development studies.
Mechanism of Action
The mechanism of action of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (2-Methylthiazol-4-yl)methanamine dihydrochloride
- (2-Ethylthiazol-4-yl)methanamine dihydrochloride
- (2-Propylthiazol-4-yl)methanamine dihydrochloride
Comparison: (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research .
Biological Activity
(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The specific isopropyl substitution at the 2-position of the thiazole ring contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes, leading to antimicrobial and anticancer effects.
Target Interactions
- Enzymatic Inhibition : The compound has shown potential in inhibiting key enzymes such as MurB, which is involved in bacterial cell wall synthesis, contributing to its antibacterial properties .
- Anticancer Mechanisms : The thiazole moiety has been implicated in inducing cytotoxicity against cancer cell lines through mechanisms that may involve apoptosis and disruption of metabolic pathways .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.23 - 0.7 | 0.47 - 0.94 |
| Pseudomonas aeruginosa | 0.23 - 0.7 | 0.47 - 0.94 |
| Escherichia coli | 0.17 - 0.23 | 0.23 - 0.30 |
These results suggest that the compound exhibits stronger activity compared to traditional antibiotics like ampicillin, making it a candidate for further development in treating resistant infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties across various cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human glioblastoma U251 | < 10 |
| Human melanoma WM793 | < 10 |
| A-431 (epidermoid carcinoma) | < 20 |
The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity, indicating structure-activity relationships that warrant further investigation .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant infections .
- Cytotoxicity in Cancer Research : In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation pathways being explored through molecular dynamics simulations .
Q & A
Q. What are the optimal synthetic routes for (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via alkylation or Mannich base reactions using 2-isopropylthiazole derivatives. A reported procedure involves reacting 4-(chloromethyl)-2-isopropylthiazole with methylamine under reflux in anhydrous THF, followed by dihydrochloride salt formation using HCl gas in ethanol. Purification via recrystallization (e.g., ethanol/ether) yields >95% purity . Key parameters:
| Parameter | Condition |
|---|---|
| Solvent | THF or dichloromethane |
| Temperature | 40–60°C (reflux) |
| Reaction Time | 12–24 hours |
| Purification | Recrystallization or column chromatography |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy (¹H/¹³C) to confirm thiazole ring substitution and amine proton integration.
- Mass Spectrometry (HRMS) for molecular ion validation (e.g., m/z 205.62 for C₇H₁₄Cl₂N₂S) .
- HPLC-PDA (reverse-phase C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) .
- Elemental Analysis to verify Cl⁻ stoichiometry in the dihydrochloride form .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer : Refer to SDS guidelines:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant potential noted) .
- Ventilation : Use fume hoods during synthesis due to HCl gas release.
- Storage : In airtight containers at 2–8°C, protected from moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies (e.g., LOXL2 inhibition vs. neuroprotection) may arise from assay conditions or impurity profiles. Validate findings via:
Q. What strategies enhance the stability of this compound in long-term studies?
- Methodological Answer : Stability is pH- and moisture-sensitive. Optimize by:
Q. How can computational tools guide the design of derivatives with improved target selectivity?
- Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
Q. What experimental designs are suitable for evaluating its neuroprotective mechanisms?
- Methodological Answer : Combine in vitro and in vivo approaches:
- Cellular Models : Primary neurons treated with Aβ oligomers; measure viability (MTT assay) and ROS levels (DCFH-DA probe) .
- Transcriptomics : RNA-seq to identify pathways (e.g., mitochondrial function, apoptosis) modulated by the compound.
- Behavioral Tests : Morris water maze in AD transgenic mice, with compound administered at 10 mg/kg/day for 4 weeks .
Data Contradiction Analysis Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
